2-羟基-4-苯基丁酸
描述
2-Hydroxy-4-phenylbutanoic acid is a compound with the molecular formula C10H12O3 . It is a derivative of butyric acid and is produced naturally by colonic bacteria fermentation . It has a molecular weight of 180.20 g/mol .
Synthesis Analysis
The synthesis of 2-Hydroxy-4-phenylbutanoic acid can be achieved through the condensation of compound 1 with glyoxylic acid monohydrate in sodium ethoxide/ethanol, which yields a 72% yield of 3-nitro-2-hydroxy-4-phenylbutyric acid (compound 2). This compound is then hydrogenated to compound 3 with an 81% yield in acetic acid in the presence of Pd/C .Molecular Structure Analysis
The IUPAC name for 2-Hydroxy-4-phenylbutanoic acid is 2-hydroxy-4-phenylbutanoic acid . The InChI code is 1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) .Chemical Reactions Analysis
The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-HPBA with carbonyl reductases has been reported . This reaction requires NADH and the cofactor was regenerated from NAD+ catalyzed by formate dehydrogenase .Physical And Chemical Properties Analysis
2-Hydroxy-4-phenylbutanoic acid is a solid at room temperature . It has a molecular weight of 180.20 g/mol and a computed XLogP3 value of 1.3 .科学研究应用
Synthesis of ACE Inhibitors
2-Hydroxy-4-phenylbutanoic acid: is a key precursor in the synthesis of angiotensin-converting enzyme (ACE) inhibitors . These inhibitors are crucial for preventing the formation of angiotensin II, which in turn helps in lowering blood pressure. The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-2-hydroxy-4-phenylbutanoate esters (HPBE) is noted for its high enantioselectivity and catalytic efficiency, making it a valuable process in pharmaceutical production .
Treatment of Cardiovascular Diseases
The ®-enantiomer of 2-Hydroxy-4-phenylbutanoic acid is used in the production of several ACE inhibitors like benazepril, cilazapril, quinapril, and ramipril . These medications are widely prescribed for the treatment of hypertension and congestive heart failure, showcasing the compound’s significance in cardiovascular therapeutics .
Biocatalysis
The compound serves as a substrate for biocatalytic processes, particularly in the asymmetric synthesis of its ®-enantiomer . This process is facilitated by engineered enzymes, such as d-lactate dehydrogenase from Lactobacillus plantarum, which have been mutated to increase their efficiency in producing the desired chiral alcohol intermediate .
Enzyme Engineering
The compound has been at the center of enzyme engineering research, where mutations are introduced into enzymes to enhance their catalytic activity towards specific substrates like 2-oxo-4-phenylbutanoic acid (OPBA) . This has implications for both the production of pharmaceuticals and the broader field of biotechnology.
Synthetic Methodologies
Various synthetic methodologies involving 2-Hydroxy-4-phenylbutanoic acid have been developed, including chemical, enzymatic, and chemoenzymatic approaches. These methods are crucial for the preparation of the compound in its purest form for subsequent pharmaceutical applications .
Industrial Scale Production
The research on 2-Hydroxy-4-phenylbutanoic acid has paved the way for its production on an industrial scale. This includes the development of biotransformation processes that are scalable, cost-effective, and environmentally friendly .
Economic Impact
The production and application of 2-Hydroxy-4-phenylbutanoic acid have significant economic implications, given the global demand for ACE inhibitors and their role in managing hypertension, a condition that is prevalent worldwide .
安全和危害
The compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, and washing skin thoroughly after handling .
未来方向
Recent research has focused on the development of a dual biocatalytic platform for the efficient asymmetric alkylation of α-keto acids . This approach could provide a solution to the notorious problem of asymmetric alkylation and represents a promising future direction for the production of 2-Hydroxy-4-phenylbutanoic acid .
属性
IUPAC Name |
2-hydroxy-4-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJCEALGCZSIGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-phenylbutanoic acid | |
CAS RN |
4263-93-8 | |
Record name | 2-Hydroxy-4-phenylbutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004263938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4263-93-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55316 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-hydroxy-4-phenylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HYDROXY-4-PHENYLBUTYRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSP7I554Q9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。